1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid is a synthetic organic compound that features a cyclopropane ring, an oxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetic acid and an amine, under acidic conditions.
Acylation Reaction: The oxazole derivative is then subjected to an acylation reaction with cyclopropane-1-carboxylic acid chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
- 1-[[2-[2-(4-Bromophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid
- 1-[[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid
Comparison:
- 1-[[2-[2-(4-Bromophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid: The bromine atom may enhance the compound’s reactivity and binding affinity compared to the chlorine atom.
- 1-[[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid: The methyl group may influence the compound’s hydrophobicity and overall stability.
1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[[2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-10-3-1-9(2-4-10)13-17-11(8-22-13)7-12(19)18-15(5-6-15)14(20)21/h1-4,8H,5-7H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUTUOJLPCKAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=COC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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